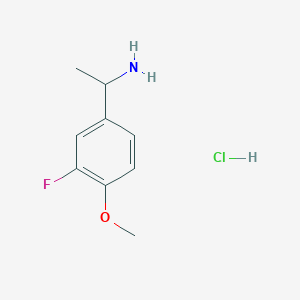

1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride

説明

特性

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQJXEXCMWBMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride typically proceeds via:

- Starting material: 3-fluoro-4-methoxyacetophenone or its derivatives.

- Key transformation: Reductive amination of the corresponding ketone to introduce the ethanamine moiety.

- Chiral resolution or asymmetric synthesis: To obtain optically pure enantiomers, often required for pharmaceutical applications.

- Salt formation: Conversion of the free amine to its hydrochloride salt for stability and crystallinity.

Detailed Preparation Methodology

Reductive Amination Route

The most common and efficient route to synthesize 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine involves reductive amination of 1-(3-fluoro-4-methoxyphenyl)ethan-1-one.

Step 1: Formation of imine intermediate

The ketone (3-fluoro-4-methoxyacetophenone) is reacted with an amine source such as ammonium acetate or an appropriate amine under acidic or neutral conditions to form an imine or iminium ion intermediate.Step 2: Reduction of imine

The imine intermediate is reduced using mild hydride donors such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) to yield the corresponding amine.Step 3: Purification

The crude amine is purified by recrystallization or column chromatography to isolate the free base.Step 4: Formation of hydrochloride salt

The free amine is treated with hydrochloric acid or a hydrochloride source (e.g., HCl in isopropanol) to form the hydrochloride salt, which precipitates as a crystalline solid.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Methanol, ethanol, or dichloromethane |

| Temperature | Room temperature to 50°C |

| Reducing agent | NaBH(OAc)3 or NaBH3CN |

| Reaction time | 4–12 hours |

| pH | Slightly acidic to neutral |

This reductive amination method is widely favored due to its mild conditions, good yields, and stereochemical control when chiral amines or catalysts are used.

Chiral Resolution and Asymmetric Synthesis

For obtaining enantiomerically pure this compound, asymmetric synthesis or resolution methods are employed.

Example from Related Compound Synthesis (4-Methoxyphenyl Analog):

- Reaction of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid in toluene with azeotropic removal of water forms an imine intermediate.

- Catalytic hydrogenation (Pd/C, H2 atmosphere) reduces the imine to the chiral amine.

- The amine is isolated and converted into its p-toluenesulfonic acid salt for purification.

- Subsequent base treatment and further hydrogenation yield the optically pure amine.

- Final conversion to hydrochloride salt crystallizes the product.

Though this example is for the 4-methoxyphenyl derivative, similar chiral resolution and asymmetric hydrogenation strategies can be adapted for the 3-fluoro-4-methoxyphenyl analog due to structural similarity.

Representative Reaction Scheme

| Step | Reaction Description | Key Reagents/Conditions | Product Form |

|---|---|---|---|

| 1 | Formation of imine from ketone and amine | 3-fluoro-4-methoxyacetophenone + NH4OAc, acid, reflux with Dean-Stark trap | Imine intermediate (syrup/solution) |

| 2 | Catalytic hydrogenation of imine | Pd/C catalyst, H2, 35-55°C, 10-12 hours | Chiral amine (free base) |

| 3 | Salt formation | HCl in isopropanol, stirring at 25-30°C | Hydrochloride salt (white crystalline solid) |

Purification and Characterization

- Purification: Recrystallization from ethyl acetate or isopropanol is commonly used to obtain high-purity hydrochloride salt.

- Chiral purity: High-performance liquid chromatography (HPLC) confirms enantiomeric excess (up to 100%).

- Physical properties: Melting point around 178–180°C for the hydrochloride salt.

- Spectroscopic data: IR, NMR, and optical rotation values are used to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3-fluoro-4-methoxyacetophenone | NaBH(OAc)3 or NaBH3CN, ammonium acetate, methanol, room temp | Mild conditions, good yields, straightforward | May require chiral resolution for enantiopurity |

| Asymmetric Synthesis | Ketone + chiral amine (e.g., (S)-α-methylbenzylamine) | Pd/C hydrogenation, p-toluenesulfonic acid, reflux, H2 atmosphere | High enantiomeric purity, scalable | Multi-step, requires chiral auxiliaries |

| Salt Formation | Free amine | HCl in isopropanol, crystallization | Stable, easy to handle solid form | Requires careful control of crystallization |

Research Findings and Industrial Relevance

- The synthetic routes avoid hazardous reagents such as n-BuLi or LiHMDS, making them safer and more suitable for scale-up.

- The process is economical due to the absence of expensive chiral catalysts; chiral purity is achieved via resolution or asymmetric hydrogenation.

- The hydrochloride salt form enhances stability and facilitates handling in pharmaceutical formulations.

- Literature patents and studies emphasize the importance of controlling reaction temperature, catalyst loading, and pH to optimize yield and purity.

化学反応の分析

1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is investigated for its potential therapeutic effects. It is studied as a candidate for developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Key Findings :

- Neurotransmitter Modulation : Research indicates that this compound can significantly influence serotonin levels, suggesting applications in treating mood disorders such as depression and anxiety.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the development of more complex molecules, making it valuable in pharmaceutical development.

Applications in Synthesis :

- Used as an intermediate in synthesizing other biologically active compounds.

Biological Studies

The compound has been utilized in various biological studies to understand the interactions of fluoro-substituted compounds with biological systems.

Biological Activities :

Case Studies

Several case studies highlight the potential applications of this compound:

- Neuropharmacological Studies : A study demonstrated that the compound increased serotonin levels significantly in vitro, indicating its potential use as an antidepressant.

- Antimicrobial Studies : Preliminary research suggests that compounds with similar structures may exhibit antimicrobial activity against various bacterial strains, warranting further investigation into their therapeutic potential .

作用機序

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Halogen Effects : The 3-fluoro substituent in the target compound enhances electronegativity and solubility compared to chloro analogs (e.g., 1-(4-chlorophenyl)ethan-1-amine HCl), which exhibit higher lipophilicity .

Cyclopropane and Backbone-Modified Analogs

Table 2: Cyclopropane and Backbone Variants

Key Observations :

- Backbone Modifications: Aldi-2, a propanone derivative, replaces the ethylamine group with a ketone and dimethylamino moiety, enabling distinct interactions with enzymes like ALDH .

- Cyclopropane Integration : Cyclopropane-containing analogs (e.g., 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine HCl) introduce conformational rigidity, which may improve target affinity but reduce solubility .

Adamantane and Heterocyclic Derivatives

Table 3: Complex Structural Analogs

Key Observations :

- Adamantane Moieties: Adamantane derivatives (e.g., selenoureas in ) leverage bulky, lipophilic groups for enhanced membrane penetration and anti-inflammatory effects, contrasting with the target compound’s simpler aromatic structure.

- Heterocyclic Additions : Pyrimidine-containing analogs (e.g., (R)-1-(Pyrimidin-2-yl)ethan-1-amine HCl) suggest expanded utility in targeting nucleotide-binding proteins .

生物活性

1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride, also known as (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine hydrochloride , is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 185.18 g/mol. The compound features a chiral center, leading to distinct enantiomers, which can exhibit different biological activities. The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group may influence its pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems:

- Monoamine Modulation : The compound acts as a modulator of monoamine neurotransmitters, particularly serotonin and norepinephrine. This modulation is crucial for its potential therapeutic effects in treating mood disorders such as depression and anxiety.

- Receptor Interactions : It has been studied for its binding affinity to dopamine receptors, particularly the D3 receptor. Research indicates that it may promote β-arrestin translocation and G protein activation, which are essential for receptor signaling pathways .

Neuropharmacological Effects

Research indicates significant neuropharmacological effects attributed to this compound:

- Serotonin and Norepinephrine Reuptake Inhibition : Studies suggest that the compound may inhibit the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft.

- Potential Antidepressant Activity : Due to its influence on serotonin levels, it is being investigated for potential antidepressant properties. Animal studies have shown promising results in models of depression.

Comparative Studies

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| 1 | 710 ± 150 | 15,700 ± 3,000 |

| 2 | 278 ± 62 | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 |

This table illustrates how variations in substituents affect receptor activity profiles, highlighting the significance of the fluorine and methoxy groups in enhancing biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Neuroscience Applications : A study published in Nature detailed the compound's role as a selective D3 receptor agonist, demonstrating its ability to promote neuroprotective effects in preclinical models .

- Pharmacological Investigations : In vitro assays have shown that the compound exhibits significant binding affinity for serotonin transporters (SERT), suggesting its potential use in developing new antidepressants.

- Metabolic Stability Studies : Research indicated that the fluorine substitution improves metabolic stability compared to non-fluorinated analogs, making it a promising candidate for further drug development.

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust or vapors .

- Waste Disposal : Segregate waste into halogenated organic containers. Collaborate with certified waste management services for incineration or chemical neutralization .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Step 1 : Synthesize 3-fluoro-4-methoxyacetophenone via Friedel-Crafts acylation of 3-fluoro-4-methoxybenzene with acetyl chloride and AlCl₃ in anhydrous dichloromethane (0–5°C, 4 h) .

- Step 2 : Reduce the ketone to the primary amine using catalytic hydrogenation (H₂, 50 psi, 60°C, 12 h) with Raney nickel in ethanol.

- Step 3 : Form the hydrochloride salt by bubbling HCl gas into the amine solution in dry diethyl ether. Filter and recrystallize from ethanol/ether .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C/¹⁹F NMR (DMSO-d₆) to verify substituents (e.g., methoxy δ 3.8 ppm, aromatic F coupling) .

- Purity Assessment : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm. Target ≥98% purity .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 200.2 (calculated for C₉H₁₁FNO⁺).

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Catalyst Screening : Compare AlCl₃ vs. FeCl₃ in Friedel-Crafts step; FeCl₃ may reduce side products .

- Reduction Optimization : Test NaBH₄/I₂ vs. LiAlH₄ for amine formation. NaBH₄/I₂ in THF (0°C, 2 h) may improve selectivity .

- Solvent Effects : Use ethanol for salt formation to enhance crystallinity vs. ether .

Q. How do structural analogs (e.g., 1-(3-fluoro-4-methylphenyl)ethanamine hydrochloride) inform SAR studies?

- Methodological Answer :

- Substituent Variation : Replace methoxy with methyl (CAS 2138165-91-8) to assess electronic effects on bioactivity .

- Biological Testing : Conduct in vitro receptor binding assays (e.g., serotonin receptors) using radioligand displacement (³H-LSD for 5-HT₂A) .

- Data Interpretation : Compare IC₅₀ values to determine methoxy’s role in affinity .

Q. What strategies resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (pH 7.4, 37°C) with positive controls .

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., oxidation at the amine) affecting bioactivity .

- Meta-Analysis : Cross-reference studies using CAS 586-20-9 (ketone precursor) to trace synthetic variability .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

- Methodological Answer :

- Software Tools : Run molecular docking (AutoDock Vina) against CYP450 isoforms to predict metabolism .

- ADME Prediction : Use SwissADME to estimate logP (2.1), BBB permeability (CNS MPO score 3.2), and solubility (≈25 mg/mL) .

- Validation : Compare in silico results with in vitro hepatic microsome assays (rat/human) .

Q. What experimental designs assess compound stability under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/basic hydrolysis (0.1M HCl/NaOH, 24 h) .

- Analytical Monitoring : Track degradation via HPLC peak area reduction and MS fragmentation (e.g., deamination products) .

- Storage Recommendations : Store at -20°C under nitrogen, based on analog stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。